Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound characterized by a unique three-dimensional structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzyl-protected intermediates, which undergo cyclization reactions in the presence of bases such as sodium hydride or potassium carbonate . The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-6-oxa-1-azaspiro[3.3]heptane: Shares a similar spirocyclic structure but lacks the carboxylate group.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with different substituents, used in similar applications.
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one: A derivative with a Boc-protected amine group, used as a building block in organic synthesis.
Uniqueness
Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in drug discovery and other scientific research applications .
Properties
IUPAC Name |
benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-9-13(10-14)6-7-17-13)16-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHJWCIJDISTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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